molecular formula C8H9ClO3S B575235 (2-Chloro-4-methanesulfonyl-phenyl)-methanol CAS No. 181300-40-3

(2-Chloro-4-methanesulfonyl-phenyl)-methanol

Cat. No. B575235
M. Wt: 220.667
InChI Key: ALCUBUXRPJBKNU-UHFFFAOYSA-N
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Description

The closest compound I found is “AMINO-(2-CHLORO-4-METHANESULFONYL-PHENYL)-ACETIC ACID” with a molecular formula of C9H10ClNO4S and a molecular weight of 263.7 .


Molecular Structure Analysis

The molecular structure of the related compound “AMINO-(2-CHLORO-4-METHANESULFONYL-PHENYL)-ACETIC ACID” is C9H10ClNO4S .


Physical And Chemical Properties Analysis

The related compound “AMINO-(2-CHLORO-4-METHANESULFONYL-PHENYL)-ACETIC ACID” has a molecular weight of 263.7 .

properties

IUPAC Name

(2-chloro-4-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCUBUXRPJBKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654965
Record name [2-Chloro-4-(methanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-methanesulfonyl-phenyl)-methanol

CAS RN

181300-40-3
Record name [2-Chloro-4-(methanesulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred dispersion of 2-chloro-4-methanesulfonyl-benzaldehyde (25 g, 0.11 mol) in absolute ethanol (120 ml) is added sodium borohydride (4.6 g, 0.12 mol) whilst cooling with an ice-bath to maintain room temperature. After stirring at room temperature for 3 hours, the reaction mixture is poured carefully onto ice-water (600 ml) and acidified to pH 1-2 with 1N HCl. The resulting suspension is extracted with ethyl acetate (400 ml) and the organic portions are combined, washed with brine, dried (MgSO4) and concentrated in vacuo. The resulting crude product is dried in a vacuum oven at 40° C. overnight to yield the titled product which is used crude in the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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